molecular formula C11H21IOSi B12621639 {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 918813-47-5

{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B12621639
CAS No.: 918813-47-5
M. Wt: 324.27 g/mol
InChI Key: QVZXSMBPRXJXAM-LLVKDONJSA-N
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Description

{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a complex organosilicon compound It features a cyclopentene ring substituted with an iodoethyl group and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via a halogenation reaction, where an ethyl group is substituted with iodine using reagents such as iodine and a suitable catalyst.

    Formation of the Trimethylsilyl Ether: The final step involves the protection of the hydroxyl group with a trimethylsilyl group using reagents like trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or other oxidized products.

    Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include azidoethyl or cyanoethyl derivatives.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions The iodoethyl group can act as a leaving group in substitution reactions, while the trimethylsilyl ether can protect hydroxyl groups during synthesis

Comparison with Similar Compounds

Similar Compounds

    {[(5R)-5-(2-Bromoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a bromoethyl group instead of an iodoethyl group.

    {[(5R)-5-(2-Chloroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a chloroethyl group instead of an iodoethyl group.

    {[(5R)-5-(2-Fluoroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a fluoroethyl group instead of an iodoethyl group.

Uniqueness

The uniqueness of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane lies in the presence of the iodoethyl group, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromo, chloro, and fluoro counterparts, allowing for a wider range of chemical transformations.

Properties

CAS No.

918813-47-5

Molecular Formula

C11H21IOSi

Molecular Weight

324.27 g/mol

IUPAC Name

[(5R)-5-(2-iodoethyl)-5-methylcyclopenten-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C11H21IOSi/c1-11(8-9-12)7-5-6-10(11)13-14(2,3)4/h6H,5,7-9H2,1-4H3/t11-/m1/s1

InChI Key

QVZXSMBPRXJXAM-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CCC=C1O[Si](C)(C)C)CCI

Canonical SMILES

CC1(CCC=C1O[Si](C)(C)C)CCI

Origin of Product

United States

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